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Compound of Interest

Compound Name: Antitubercular agent-28

Cat. No.: B12416811 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, structure,

mechanism of action, and key experimental methodologies related to Pretomanid (formerly

known as PA-824), a pivotal agent in the treatment of drug-resistant tuberculosis.

Chemical Properties and Structure
Pretomanid is a novel bicyclic nitroimidazooxazine developed by the TB Alliance.[1] Its core

structure features a nitroimidazooxazine system, which is critical to its mechanism of action.[2]

A member of the nitroimidazole class of compounds, Pretomanid is a prodrug that requires

bioreductive activation within Mycobacterium tuberculosis.[3][4]

The structural formula of Pretomanid is:

 (Image generated based on structural
formula information)
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1.1 Physicochemical and Pharmacokinetic Properties

The key quantitative properties of Pretomanid are summarized in the table below for ease of

reference.

Property Value

IUPAC Name

(6S)-2-Nitro-6-{[4-

(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-

imidazo[2,1-b][5][6]oxazine[5][7][8][9]

Synonyms PA-824, PA824[7][8][10]

Molecular Formula C₁₄H₁₂F₃N₃O₅[7][9][11]

Molecular Weight 359.26 g/mol [7][8][9]

Melting Point 181-185°C[8]

Solubility Insoluble in water[8]

Appearance White to off-white to yellow-colored powder[12]

Plasma Protein Binding ~86.4%[13]

Elimination Half-life Approximately 17-18 hours[8][14]

Time to Max. Concentration (Tmax) 4 to 5 hours[14]

Mechanism of Action
Pretomanid is a prodrug with a dual mechanism of action, enabling it to effectively kill both

actively replicating and dormant, non-replicating M. tuberculosis bacilli.[1][15]

2.1 Activation Pathway

The activation of Pretomanid is a critical prerequisite for its antitubercular activity. This process

is initiated within the mycobacterial cell by a deazaflavin-dependent nitroreductase (Ddn)

enzyme.[5][13] Ddn utilizes the reduced form of coenzyme F₄₂₀ as an electron donor to reduce

Pretomanid's nitro group.[13][16] This reduction generates highly reactive nitrogen species,

most notably nitric oxide (NO), and a des-nitro metabolite.[3][9][15] Mutations in the genes
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responsible for the coenzyme F₄₂₀ biosynthetic pathway (such as fgd1, fbiA, fbiB, fbiC) or in the

ddn gene itself can confer resistance to the drug.[5][15]
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Caption: Intracellular activation pathway of Pretomanid in M. tuberculosis.

2.2 Dual Bactericidal Actions

Anaerobic (Non-replicating) Conditions: Under low-oxygen conditions, typical of the core of

tuberculous granulomas, the release of nitric oxide acts as a respiratory poison, disrupting

cellular respiration and energy production, which leads to the death of dormant bacilli.[3][9]

[15] This activity is crucial for shortening treatment duration.[13]

Aerobic (Replicating) Conditions: In actively replicating bacteria, the reactive metabolites of

Pretomanid inhibit the synthesis of mycolic acids, which are essential lipid components of the

robust mycobacterial cell wall.[1][3][13] Specifically, the drug impairs the oxidation of

precursor hydroxymycolic acids to keto-mycolic acids, compromising cell wall integrity and

leading to bacterial lysis.[1][16]

Experimental Protocols
The development and evaluation of Pretomanid have involved extensive synthetic chemistry

and microbiological testing. Below are outlines of the general methodologies employed.

3.1 Chemical Synthesis

The synthesis of Pretomanid has been approached through various routes, often aiming to

improve efficiency and reduce the use of hazardous materials.[17][18] A common strategy

involves a linear, multi-step synthesis starting from readily available precursors.[17]

General Protocol Outline:

Preparation of Key Intermediates: A key building block, such as 2-bromo-4-nitro-1H-

imidazole, is synthesized.[17][19] This can involve steps like the dibromination of 4-

nitroimidazole followed by selective debromination.[19]

N-Alkylation and Side Chain Installation: The imidazole intermediate is reacted with a

protected chiral glycidol derivative (e.g., TBS-protected (R)-glycidol) to install the core
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bicyclic ring precursor.[17][19] This is followed by the installation of the 4-

(trifluoromethoxy)benzyl side chain via benzylation of a secondary hydroxyl group.[17]

Deprotection and Cyclization: The protecting group is removed, and a one-pot cyclization is

induced, often under basic conditions (e.g., using K₂CO₃ in methanol), to form the final

nitroimidazooxazine ring system of Pretomanid.[17]

Purification: The crude product is purified through precipitation and suspension in a suitable

solvent like hot methyl tert-butyl ether (MTBE) to remove impurities, yielding Pretomanid as a

colorless solid.[17]
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Caption: A generalized workflow for the chemical synthesis of Pretomanid.

3.2 In Vitro Antimycobacterial Activity Assay

The potency of Pretomanid against M. tuberculosis is determined by measuring its Minimum

Inhibitory Concentration (MIC).
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General Protocol Outline (Broth Microdilution Method):

Preparation of Bacterial Inoculum: A culture of M. tuberculosis (e.g., H37Rv strain or clinical

isolates) is grown to mid-log phase in a suitable broth medium (e.g., Middlebrook 7H9). The

culture is then diluted to a standardized concentration.

Drug Dilution Series: Pretomanid is serially diluted in the broth medium across a 96-well

microtiter plate to create a range of concentrations.

Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate

containing the drug dilutions. Control wells (no drug) are included.

Incubation: The plate is sealed and incubated under appropriate conditions (e.g., 37°C). For

assessing activity against non-replicating bacteria, anaerobic conditions are established.

MIC Determination: After a defined incubation period (typically 7-14 days), the MIC is

determined as the lowest concentration of Pretomanid that completely inhibits visible growth

of the mycobacteria.[20] Growth can be assessed visually or by using a growth indicator dye

like resazurin.

Conclusion
Pretomanid is a significant advancement in the fight against drug-resistant tuberculosis. Its

unique dual-action mechanism, targeting both replicating and non-replicating bacilli, makes it a

cornerstone of new, shorter, and more effective treatment regimens.[5][12] A thorough

understanding of its chemical properties, activation pathway, and methods of synthesis and

evaluation is essential for the ongoing research and development of next-generation

antitubercular agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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